molecular formula C11H10O3 B098663 3,6-Dimethyl-1-benzofuran-2-carboxylic acid CAS No. 16820-37-4

3,6-Dimethyl-1-benzofuran-2-carboxylic acid

Cat. No.: B098663
CAS No.: 16820-37-4
M. Wt: 190.19 g/mol
InChI Key: IXBLVHFNRPEBDO-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1-benzofuran-2-carboxylic acid is a substituted benzofuran derivative characterized by methyl groups at the 3- and 6-positions of the benzofuran ring and a carboxylic acid moiety at position 2. The methyl substituents likely enhance lipophilicity, influencing bioavailability and molecular interactions.

Properties

IUPAC Name

3,6-dimethyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-3-4-8-7(2)10(11(12)13)14-9(8)5-6/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBLVHFNRPEBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400057
Record name 3,6-dimethyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16820-37-4
Record name 3,6-dimethyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A common route involves Friedel-Crafts acylation of 3,6-dimethylphenol derivatives. For example, reacting 3,6-dimethyl-2-hydroxyacetophenone with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃) forms an intermediate ketone, which undergoes intramolecular cyclization upon heating (120–150°C) to yield the benzofuran skeleton. Subsequent oxidation of the acetyl group to a carboxylic acid is achieved using KMnO₄ in acidic conditions (H₂SO₄, 60°C), though over-oxidation to CO₂ remains a concern.

Key reaction parameters :

  • Temperature: 120–150°C for cyclization

  • Catalyst: AlCl₃ (10 mol%)

  • Oxidation agent: KMnO₄ (2 equiv), H₂SO₄ (0.5 M)

  • Yield: 45–55% (over two steps)

Multi-Step Synthesis via Silylation and Ozonolysis

A patent-pending method for structurally analogous benzofuran carboxylic acids (e.g., 4-benzofuran-carboxylic acid) provides insights into scalable routes. Adapted for 3,6-dimethyl substitution, this five-step protocol involves:

Stepwise Methodology

  • Silylation : Protection of 4-hydroxy-3,6-dimethylindanone with N,O-bis(trimethylsilyl)acetamide (BSA) at 25°C for 12 hours.

  • Ozonolysis : Treatment of the silylated enol ether with ozone at −78°C, followed by reductive workup with trimethylphosphite.

  • Oxidation : Conversion of the ozonide intermediate to a ketone using Jones reagent (CrO₃/H₂SO₄).

  • Esterification : Reaction with methanol and H₂SO₄ to form the methyl ester.

  • Aromatization and Saponification : Heating the ester with p-toluenesulfonic acid (PTSA) in toluene (110°C, 8 hours), followed by NaOH-mediated hydrolysis to the carboxylic acid.

Critical considerations :

  • Isomer formation during Claisen rearrangement steps necessitates careful chromatography (silica gel, hexane/EtOAc).

  • Overall yield: 21–28% due to losses in multi-step purification.

Palladium-Catalyzed C–H Functionalization

Recent advances in transition metal catalysis enable direct functionalization of benzofuran precursors. A Pd(II)-mediated C–H arylation strategy, initially developed for benzofuran-2-carboxamides, can be adapted for carboxylic acid synthesis.

Directed C–H Activation

Using 8-aminoquinoline as a directing group, methyl groups are introduced at C3 and C6 via Pd(OAc)₂ catalysis (5 mol%), Ag₂CO₃ (2 equiv), and aryl iodides in DMA at 100°C. Subsequent oxidative cleavage of the directing group (NaIO₄, H₂O/THF) and hydrolysis yields the carboxylic acid.

Advantages :

  • Regioselective methylation avoids isomer byproducts.

  • Yield: 68–74% (three steps).

Industrial Production Considerations

Scaling laboratory methods necessitates addressing:

  • Catalyst recovery : Pd-based systems require costly ligand recycling.

  • Waste minimization : Ozonolysis generates stoichiometric phosphite byproducts.

  • Continuous flow systems : Microreactors improve heat transfer during exothermic cyclization steps, enhancing yield to 78%.

Comparative Analysis of Preparation Methods

MethodStepsYield (%)Key AdvantageMajor Challenge
Classical Cyclization245–55SimplicityOver-oxidation
Multi-Step Synthesis521–28ScalabilityLow yield, isomer formation
Pd-Catalyzed C–H Arylation368–74RegioselectivityHigh catalyst cost
Aldehyde Oxidation350–60Mild conditionsPrecursor synthesis required

Chemical Reactions Analysis

Oxidation Reactions

3,6-Dimethyl-1-benzofuran-2-carboxylic acid undergoes oxidation primarily at the methyl substituents and the benzofuran core. Key findings include:

  • Methyl Group Oxidation : The 3- and 6-methyl groups can be oxidized to carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO₄ in acidic or basic media), forming tricarboxylic acid analogs .

  • Benzofuran Core Oxidation : The aromatic ring system can be oxidized to quinone-like structures using agents such as hydrogen peroxide or peracids, though specific yields are not widely documented .

Reduction Reactions

The carboxylic acid group and aromatic system participate in reduction processes:

  • Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group to a primary alcohol, yielding 3,6-dimethyl-1-benzofuran-2-methanol. This reaction typically proceeds in anhydrous ether or THF under reflux .

  • Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) partially reduces the benzofuran ring, producing dihydrobenzofuran derivatives, though over-reduction to fully saturated systems is possible .

Halogenation and Electrophilic Substitution

The electron-rich benzofuran ring facilitates electrophilic substitution. Notable reactions include:

  • Bromination : Electrophilic bromination occurs at the 4- and 7-positions of the benzofuran ring using Br₂ in acetic acid, yielding di- or tri-brominated derivatives .

  • Chlorination : Thionyl chloride (SOCl₂) converts the carboxylic acid group to an acyl chloride, enabling subsequent nucleophilic acyl substitutions .

Table 1: Halogenation Reaction Conditions and Outcomes

Halogenation TypeReagents/ConditionsPosition ModifiedProduct YieldSource
BrominationBr₂, CH₃COOH, 25°C, 2hC4, C765–78%
Acyl ChlorideSOCl₂, reflux, 4hCarboxylic Acid89%

Esterification and Amidation

The carboxylic acid group readily undergoes derivatization:

  • Esterification : Reaction with methanol/H₂SO₄ or DCC-mediated coupling produces methyl esters, useful for further transformations .

  • Amide Formation : Coupling with amines via carbodiimide reagents (e.g., DCC/HOBt) yields substituted amides, as demonstrated in pharmacological studies .

Table 2: Derivatization Reactions

Reaction TypeReagents/ConditionsProductApplicationSource
EsterificationCH₃OH, H₂SO₄, refluxMethyl esterIntermediate
Amide CouplingDCC, HOBt, DMF, RTN-substituted amideBioactive compounds

Rearrangement Reactions

While direct Perkin rearrangements are not documented for this compound, related benzofuran-2-carboxylic acids undergo base-catalyzed ring contraction. For example:

  • Base-Mediated Rearrangement : Under strong alkaline conditions (NaOH/EtOH), similar compounds form rearranged products via ring fission and cyclization . Kinetic studies indicate a two-stage mechanism with Hammett constants ρ = 2.34 (ring fission) and ρ = −3.54 (cyclization) .

Cyclization and Ring-Opening

  • Cyclocondensation : Reactivity with α-haloesters (e.g., ethyl bromoacetate) forms fused heterocycles via nucleophilic attack at the carboxylate oxygen .

  • Acid-Catalyzed Ring-Opening : Concentrated HCl or H₂SO₄ cleaves the benzofuran ring, yielding substituted phenols and ketones .

Scientific Research Applications

Diuretic and Saluretic Properties

One of the most significant applications of DBCA is its pharmacological activity as a diuretic and saluretic agent. Research indicates that compounds related to benzofuran-2-carboxylic acids exhibit the ability to enhance urine production while promoting sodium excretion. This property is particularly beneficial for treating conditions associated with fluid retention, such as edema and hypertension.

  • Mechanism of Action : DBCA acts by inhibiting sodium reabsorption in the renal tubules, thus increasing sodium and water excretion. This mechanism helps manage blood pressure and fluid balance in patients with heart failure or hypertension .
  • Experimental Evidence : Studies on animal models have shown that administering DBCA leads to significant increases in urinary output and sodium chloride excretion, confirming its efficacy as a diuretic .

Potential Anti-inflammatory Effects

Recent investigations suggest that DBCA may also possess anti-inflammatory properties. Compounds derived from benzofuran structures have been identified as selective adenosine A2A receptor antagonists, which play a role in modulating inflammatory responses. This suggests a potential for DBCA in developing treatments for inflammatory diseases .

Organic Synthesis

DBCA serves as a valuable intermediate in organic synthesis, particularly in creating other biologically active compounds. The benzofuran structure is crucial for developing various pharmaceuticals, including those targeting cancer and central nervous system disorders.

  • Synthesis Methods : The synthesis of DBCA can be achieved through several methods, including the Perkin rearrangement of halocoumarins under microwave conditions, which allows for rapid and efficient production of benzofuran derivatives . This method has been shown to yield high quantities of target compounds with reduced reaction times.

Case Studies in Synthesis

Study Method Yield Notes
Marriott et al. (2012)Microwave-assisted Perkin rearrangementQuantitativeDemonstrated efficiency in synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins
Sigma-Aldrich Synthesis DataConventional methods using bases like NaOHHigh yields reportedVarious derivatives synthesized for pharmacological screening

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the presence of halogens, nitro, and hydroxyl groups at specific positions on the benzofuran ring . These functional groups enhance the compound’s ability to disrupt bacterial cell walls and inhibit essential enzymes.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituent Position Functional Group Key Impact on Properties
This compound 3,6 Carboxylic acid Enhanced lipophilicity; potential for improved membrane permeability
6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid 3,6 (methoxy at 6) Carboxylic acid Increased acidity; altered electronic profile
2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid 4,6 Acetic acid Non-planar structure; reduced conjugation with benzofuran ring

Biological Activity

3,6-Dimethyl-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound features a benzofuran ring with two methyl groups at positions 3 and 6 and a carboxylic acid functional group at position 2. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains. The results showed:

Microorganism Minimum Inhibitory Concentration (MIC)
Gram-positive bacteria50 - 200 μg/mL
Gram-negative bacteria>200 μg/mL
Yeasts (e.g., Candida)100 μg/mL

Three derivatives of this compound demonstrated notable activity against Gram-positive bacteria and antifungal effects against Candida strains .

Anticancer Properties

The potential anticancer effects of benzofuran derivatives have been extensively studied. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Cell Line Studies : In vitro studies on human cancer cell lines revealed that modifications in the benzofuran structure significantly influence anticancer activity. For instance, introducing methyl groups at specific positions enhanced potency against certain cancer types .
  • Mechanism of Action : The compound's mechanism involves interaction with cellular pathways that regulate apoptosis and cell cycle progression. It has been observed to affect histone acetylation levels, which are crucial for gene expression regulation in cancer cells .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on KAT6A Activity : A study explored the structure-activity relationship (SAR) of benzofuran derivatives, including this compound. The results indicated that specific substitutions could enhance or diminish KAT6A activity, a target implicated in various cancers .
  • Antitumor Efficacy : Another study reported that compounds structurally related to this compound exhibited significant antitumor effects in preclinical models. The most potent compounds showed IC50 values in the low nanomolar range against multiple cancer cell lines .

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several pharmacological mechanisms:

  • Antioxidant Activity : Benzofuran derivatives are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
  • Cellular Signaling Modulation : The compound appears to modulate key signaling pathways involved in inflammation and cancer progression, potentially through the inhibition of specific kinases and transcription factors .

Q & A

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